molecular formula C22H25NO3 B12614699 6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate CAS No. 920492-11-1

6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate

Cat. No.: B12614699
CAS No.: 920492-11-1
M. Wt: 351.4 g/mol
InChI Key: FJZIJVJUNICLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate is a complex organic compound with a unique structure that includes a phenylimino group, a phenoxy group, and a prop-2-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Phenylimino Group: This step involves the reaction of aniline with an aldehyde to form the Schiff base (phenylimino group) under acidic conditions.

    Attachment of the Phenoxy Group: The phenylimino compound is then reacted with a phenol derivative to introduce the phenoxy group.

    Esterification: The final step involves the esterification of the resulting compound with prop-2-enoic acid under acidic conditions to form the prop-2-enoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the phenylimino group to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Oxidized derivatives of the phenylimino group.

    Reduction: Amino derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate involves its interaction with specific molecular targets. The phenylimino group can interact with nucleophilic sites in biological molecules, while the phenoxy group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, making it a versatile compound for scientific research.

Properties

CAS No.

920492-11-1

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

6-[4-(phenyliminomethyl)phenoxy]hexyl prop-2-enoate

InChI

InChI=1S/C22H25NO3/c1-2-22(24)26-17-9-4-3-8-16-25-21-14-12-19(13-15-21)18-23-20-10-6-5-7-11-20/h2,5-7,10-15,18H,1,3-4,8-9,16-17H2

InChI Key

FJZIJVJUNICLBW-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C=NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.